Cas no 19920-84-4 (1-Bromo-3-cyclohexylbenzene)

1-Bromo-3-cyclohexylbenzene structure
1-Bromo-3-cyclohexylbenzene structure
Product Name:1-Bromo-3-cyclohexylbenzene
CAS No:19920-84-4
MF:C12H15Br
MW:239.151502847672
CID:1006142
PubChem ID:18398266
Update Time:2025-07-18

1-Bromo-3-cyclohexylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-cyclohexylbenzene
    • 1-BROMO-3-CYCLOHEXYL-BENZENE
    • 1-Brom-3-cyclohexyl-benzol
    • 3-Bromcyclohexyl-benzol
    • 3-cyclohexylbromobenzene
    • AKOS015946746
    • Benzene, 1-bromo-3-cyclohexyl-
    • DB-337141
    • A901808
    • 19920-84-4
    • DTXSID60593367
    • EN300-175840
    • SCHEMBL5149459
    • MDL: MFCD20486556
    • Inchi: 1S/C12H15Br/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
    • InChI Key: KTNLLCDOFZYDDH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1CCCCC1

Computed Properties

  • Exact Mass: 238.03600
  • Monoisotopic Mass: 238.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 4.49680

1-Bromo-3-cyclohexylbenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-3-cyclohexylbenzene Production Method

Additional information on 1-Bromo-3-cyclohexylbenzene

Professional Introduction to 1-Bromo-3-cyclohexylbenzene (CAS No. 19920-84-4)

1-Bromo-3-cyclohexylbenzene, with the chemical formula C13H14Br, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic brominated derivative features a cyclohexyl substituent attached to a brominated benzene ring, making it a versatile intermediate in synthetic chemistry. The compound's unique structural properties have garnered attention for its potential applications in drug development and material science.

The CAS number 19920-84-4 provides a unique identifier for this chemical, ensuring precise classification and communication within the scientific community. This numbering system is crucial for maintaining consistency in research documentation, regulatory compliance, and industrial applications. The compound's molecular structure, characterized by a bromine atom at the para position relative to the cyclohexyl group, influences its reactivity and interaction with biological systems.

In recent years, 1-Bromo-3-cyclohexylbenzene has been explored as a building block in the synthesis of more complex molecules. Its bromine substituent makes it an attractive candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many pharmaceuticals. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the creation of intricate molecular architectures.

The cyclohexyl group in 1-Bromo-3-cyclohexylbenzene introduces steric hindrance and conformational flexibility, which can modulate the compound's pharmacokinetic properties. This feature is particularly valuable in medicinal chemistry, where optimizing solubility, bioavailability, and metabolic stability is essential for drug candidates. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity to biological targets.

Recent studies have highlighted the role of brominated aromatic compounds in oncology research. 1-Bromo-3-cyclohexylbenzene has been investigated for its potential as a precursor in synthesizing kinase inhibitors and other anti-cancer agents. The bromine atom's ability to participate in metal-catalyzed reactions allows for the introduction of diverse functional groups, enabling the design of molecules that can selectively inhibit disease-causing enzymes.

The compound's application extends beyond pharmaceuticals into materials science. For instance, it has been utilized in the synthesis of liquid crystals and organic semiconductors due to its rigid aromatic core and bulky substituents. These properties contribute to its ability to form ordered structures, which are desirable in display technologies and electronic devices.

In academic research, 1-Bromo-3-cyclohexylbenzene has served as a model system for studying electrophilic aromatic substitution reactions. The presence of both bromine and cyclohexyl groups allows chemists to explore regioselectivity and reaction mechanisms under various conditions. Such studies not only advance fundamental understanding but also inform the development of more efficient synthetic protocols.

The industrial significance of this compound is underscored by its use in fine chemical manufacturing. Its versatility as an intermediate enables the production of a wide range of derivatives tailored for specific applications. Companies specializing in custom synthesis often incorporate 1-Bromo-3-cyclohexylbenzene into their catalogues due to its reliability and reactivity profile.

As research continues to evolve, the demand for specialized intermediates like 1-Bromo-3-cyclohexylbenzene is expected to grow. Advances in computational chemistry and high-throughput screening are likely to uncover new applications for this compound and its derivatives. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for society.

The safety and handling of 1-Bromo-3-cyclohexylbenzene adhere to standard chemical laboratory practices. While it does not pose acute toxicity risks under normal conditions, appropriate personal protective equipment (PPE) should be used during manipulation to prevent skin contact or inhalation of dust particles. Storage conditions should be controlled to avoid degradation or unwanted side reactions.

In conclusion, 1-Bromo-3-cyclohexylbenzene (CAS No. 19920-84-4) represents a fascinating compound with broad utility across multiple scientific disciplines. Its structural features make it an invaluable tool for synthetic chemists, pharmacologists, and materials scientists alike. As research progresses, this compound will continue to play a pivotal role in advancing our understanding of molecular interactions and developing innovative solutions.

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